(E)-2-bromo-N-(2-(2-(2-nitrobenzylidene)hydrazinyl)-2-oxoethyl)benzamide
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Overview
Description
The compound ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate is a thiazole ester .
Synthesis Analysis
This compound was synthesized by refluxing 1-(2-nitrobenzylidene)thiosemicarbazide and ethyl bromopyruvate .Molecular Structure Analysis
The compound is characterized by spectrometric, spectroscopic, and single crystal (SC-XRD) techniques . Non-covalent interactions that are responsible for crystal packing are explored by Hirshfeld surface analysis .Chemical Reactions Analysis
The compound was synthesized by refluxing 1-(2-nitrobenzylidene)thiosemicarbazide and ethyl bromopyruvate .Physical and Chemical Properties Analysis
Theoretical harmonic frequencies of the compound were optimized. Confirmation of hydrogen bonding sites was analyzed by molecular electrostatic potential (MEP) and Mulliken population analysis . The vibrational frequencies of characteristic functional groups and chemical shifts were found in good agreement with experimental assignments .Scientific Research Applications
Synthesis and Stability of Nitrobenzene Derivatives
- Degradation Processes of Nitisinone : A study on nitisinone, a compound with a nitrobenzene moiety similar to the compound , explored its stability and degradation pathways using LC-MS/MS. The study identified major degradation products and their stability, contributing to a better understanding of its properties and potential risks and benefits in medical applications (Barchańska et al., 2019).
Photoreactive Properties of Nitrobenzene Derivatives
- Photosensitive Protecting Groups : A review of photosensitive protecting groups, including nitrobenzene derivatives, highlighted their promise in synthetic chemistry. These compounds are utilized for their ability to undergo photoreactions, leading to potential applications in photon-based electronics due to their photochromic activity and stability in solid state (Amit et al., 1974).
Antitumor Activity
- Imidazole Derivatives and Antitumor Activity : Research on imidazole derivatives, including those with nitrobenzene functionalities, reviewed their antitumor activities. Some compounds have reached preclinical testing stages, highlighting the significance of benzamide derivatives in searching for new antitumor drugs (Iradyan et al., 2009).
Environmental Impact and Analysis
- Musk Xylene and Musk Ketone Amino Metabolites : The study of musk xylene and musk ketone, which are nitro musk fragrances containing nitrobenzene derivatives, in the aquatic environment reviewed their monoamino metabolites. These metabolites were analyzed alongside their parent compounds, indicating the transformation pathways and environmental impact of such nitrobenzene derivatives (Rimkus et al., 1999).
Mechanism of Action
Target of Action
Benzamides, a significant class of amide compounds, have been widely used in medical, industrial, biological, and potential drug industries . They have been known to exhibit a wide range of biological activities, including anticancer, antimicrobial, antibacterial, antifungal, antioxidant, analgesic, and anti-inflammatory effects .
Mode of Action
It’s worth noting that benzamides, in general, are known to induce sigma and pi interactions with receptor moieties . This interaction can lead to various changes in the cellular environment, depending on the specific targets and the nature of the benzamide compound.
Biochemical Pathways
Benzamides are known to affect a wide range of biochemical pathways due to their diverse biological significance . The exact pathways and their downstream effects would depend on the specific targets of the compound.
Pharmacokinetics
The predicted adme properties of similar compounds were found to be in the satisfactory ranges as predicted by swissadme software and found to have drug-like properties . These properties can significantly impact the bioavailability of the compound.
Result of Action
Benzamides are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, antibacterial, antifungal, antioxidant, analgesic, and anti-inflammatory effects . The specific effects would depend on the compound’s targets and mode of action.
Future Directions
Properties
IUPAC Name |
2-bromo-N-[2-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O4/c17-13-7-3-2-6-12(13)16(23)18-10-15(22)20-19-9-11-5-1-4-8-14(11)21(24)25/h1-9H,10H2,(H,18,23)(H,20,22)/b19-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKADNCAKSCVBJ-DJKKODMXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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